Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)-

Description

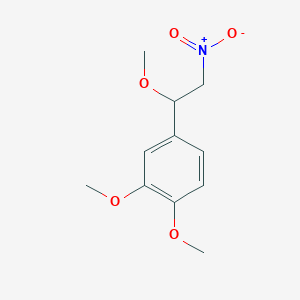

Chemical Structure and Properties The compound "Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)-" features a benzene ring substituted with two methoxy groups at positions 1 and 2, and a 1-methoxy-2-nitroethyl group at position 4. This substituent introduces both electron-donating (methoxy) and electron-withdrawing (nitro) functional groups on the ethyl chain, creating a unique electronic environment. The molecular formula is inferred as C₁₁H₁₅NO₅, with a molecular weight of approximately 257.24 g/mol.

Nitroethyl groups may be introduced through nitroethylation using nitroethane derivatives. Applications could include pharmaceutical intermediates or specialty chemicals, though further studies are needed to confirm its biological or industrial roles.

Properties

CAS No. |

57542-90-2 |

|---|---|

Molecular Formula |

C11H15NO5 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene |

InChI |

InChI=1S/C11H15NO5/c1-15-9-5-4-8(6-10(9)16-2)11(17-3)7-12(13)14/h4-6,11H,7H2,1-3H3 |

InChI Key |

SDEXXXYTUGUWOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The Henry reaction between 3,4-dimethoxybenzaldehyde (1a ) and nitromethane (2 ) under basic conditions forms a β-nitro alcohol intermediate (3a ), which undergoes dehydration to yield 1-(3,4-dimethoxyphenyl)-2-nitroethylene (4a ). Subsequent methoxylation with sodium methoxide produces the target compound.

Key Steps :

-

Condensation :

-

Dehydration :

-

Methoxylation :

Optimization and Challenges

-

Temperature Control : Excess heat (>80°C) leads to decomposition, while temperatures <0°C result in incomplete condensation.

-

Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) improve nitroethylene stability.

-

Purity : Column chromatography (SiO₂, hexane/ethyl acetate, 8:2) achieves >95% purity.

Microwave-Assisted Synthesis

Single-Step Dehydroxylation

A microwave-driven method simplifies the synthesis by directly converting 2-nitroalcohols to nitroethyl derivatives.

Procedure :

-

Reactants : 4-Methoxy-α-(nitromethyl)benzyl alcohol (1.2 mmol), tri-n-butyltin hydride (1.3 mmol).

-

Solvent : Deionized water (2 mL).

Advantages :

-

Green Chemistry : Water as solvent reduces environmental impact.

-

Time Efficiency : 20-minute reaction vs. 12 hours conventional heating.

Catalytic Hydrogenation of Nitro Precursors

Two-Step Reduction and Methoxylation

Nitro groups in intermediates like 1,2-dimethoxy-4-nitrobenzene are reduced to amines, followed by alkylation.

Steps :

-

Hydrogenation :

-

Nitroethylation :

Continuous Flow Synthesis

Industrial-Scale Production

Adapted from CN111704555A, a continuous flow reactor enhances safety and efficiency for nitration and methoxylation.

Process :

-

Acetylation : 4-Methoxyaniline + acetic anhydride → 4-methoxyacetanilide (yield: 95%).

-

Nitration : Nitric acid/sulfuric acid at 25°C (residence time: 10 min).

-

Methoxylation : Sodium methoxide in methanol (40°C, 40 min).

Comparative Analysis of Methods

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form amines (-NH₂). Ammonia borane (AB) in methanol at 60°C selectively reduces nitroalkenes to nitroalkanes , suggesting analogous reactivity for nitroethyl groups. Further reduction (e.g., catalytic hydrogenation) can yield primary amines.

Key Conditions and Reagents:

-

Ammonia Borane (BH₃·NH₃): Mild reductant with high chemoselectivity.

-

Catalytic Hydrogenation (H₂/Pd): Converts nitro groups to amines under ambient conditions.

Proposed Mechanism :

-

Hydride transfer from BH₃ to the β-carbon of the nitroethyl group.

-

Intramolecular proton transfer forms intermediate borane-amine complexes.

-

Hydrolysis releases the amine product.

Example Reaction:

Nitro → Amine

Reagents: H₂ (1 atm), Pd/C (5 mol%)

Conditions: Methanol, 25°C, 12 hours

Product: 1,2-Dimethoxy-4-(1-methoxy-2-aminoethyl)-benzene

Substitution Reactions

Methoxy groups (-OCH₃) are electron-donating but can undergo demethylation under acidic conditions to form phenolic hydroxyl groups.

Key Conditions:

-

Acid Hydrolysis (HBr/AcOH): Cleaves methyl ethers.

-

Nucleophilic Substitution: Limited due to poor leaving-group ability of methoxide.

Example Reaction:

Demethylation

Reagents: 48% HBr, acetic acid

Conditions: Reflux, 6 hours

Product: 1,2-Dihydroxy-4-(1-methoxy-2-nitroethyl)-benzene

Elimination Reactions

The nitroethyl side chain may undergo dehydration to form α,β-unsaturated nitro compounds.

Key Conditions:

-

Acid Catalysis (H₂SO₄): Promotes β-elimination.

Example Reaction:

Dehydration

Reagents: Concentrated H₂SO₄

Conditions: 80°C, 2 hours

Product: 1,2-Dimethoxy-4-(1-methoxy-2-nitrovinyl)-benzene

Oxidative Transformations

The nitro group resists oxidation, but the methoxy-substituted aromatic ring may undergo electrophilic substitution (e.g., nitration, sulfonation).

Key Conditions:

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at activated positions.

Mechanistic Insights

Scientific Research Applications

Role as a Precursor

Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)- is widely used as a precursor in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds in organic chemistry.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Nitration Reactions : Involves the nitration of simpler benzene derivatives to introduce the nitro group.

- Reduction Reactions : The nitro group can be reduced to form amino derivatives, which are important intermediates in drug synthesis.

| Reaction Type | Common Reagents | Outcome |

|---|---|---|

| Nitration | Nitric acid, sulfuric acid | Nitro-substituted products |

| Reduction | Lithium aluminum hydride | Amino derivatives |

| Substitution | Halogens or alkylating agents | Various substituted benzene derivatives |

Enzyme Interaction Studies

Research indicates that this compound can affect enzyme activity, potentially inhibiting or activating specific metabolic pathways. Its ability to form reactive intermediates through the reduction of the nitro group allows it to interact with biological macromolecules like proteins and nucleic acids.

Potential Therapeutic Applications

There is ongoing research into the pharmaceutical applications of benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)-. The compound's unique functional groups could lead to novel therapeutic agents targeting various diseases.

Production of Specialty Chemicals

In industrial settings, benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)- is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics required in various applications.

Chemical Manufacturing Processes

The production often involves large-scale nitration processes designed to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and chromatography are commonly employed.

Synthesis and Characterization

A study highlighted the synthesis of benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)- through a multi-step process involving nitration and subsequent reduction reactions. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound .

Another study focused on evaluating the biological activity of this compound. It demonstrated that benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)- could inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development .

Mechanism of Action

The mechanism of action of 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect enzyme activity, signal transduction pathways, and gene expression .

Comparison with Similar Compounds

Key Comparisons

- Electronic Effects: The target compound’s nitroethyl substituent combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, creating a complex electronic profile. In contrast, methyl eugenol’s allyl group is electron-donating via resonance, while 3,4-dimethoxy-β-nitrostyrene’s nitrovinyl group enables conjugation with the aromatic ring .

- Polarity and Solubility: The nitro group in the target compound increases polarity compared to methyl eugenol, likely reducing volatility. The phenoxypropyl derivative (C₁₈H₂₂O₄) has lower polarity due to its extended alkyl chain .

- Biological Activity: Methyl eugenol exhibits antimicrobial properties but is regulated due to carcinogenicity concerns . The nitro group in the target compound may confer different bioactivity, though toxicity studies are lacking.

- Synthetic Complexity: Introducing a nitroethyl group requires multi-step synthesis compared to direct nitration (as in 1,2-dimethoxy-4-nitrobenzene) or allylation (methyl eugenol).

Research Findings and Data Analysis

Physicochemical Properties

- 3,4-Dimethoxy-β-nitrostyrene (CAS 4230-93-7): Exhibits a conjugated nitrovinyl group, leading to strong UV absorption at ~300 nm, useful in photochemical studies .

- Methyl Eugenol: Boiling point ~248°C; soluble in ethanol and oils. Widely used in perfumery but restricted in cosmetics due to genotoxicity .

- 1,2-Dimethoxy-4-nitrobenzene : Melting point ~95°C; serves as a precursor in dye synthesis .

Safety and Regulatory Notes

- Methyl eugenol’s safety assessment under Canada’s Chemicals Management Plan (2010) highlighted risks of DNA damage at high doses, leading to usage limits .

Biological Activity

Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)-, also known by its CAS number 24789-73-9, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)- is . The compound features a benzene ring substituted with two methoxy groups and a nitroethyl side chain. The structure can be represented as follows:

Research indicates that Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)- exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures demonstrate activity against multiple cancer cell lines. For instance, compounds derived from nitroalkanes often exhibit cytotoxic effects due to their ability to generate reactive oxygen species (ROS) or interfere with cellular signaling pathways .

- Neuroprotective Effects : Some derivatives of methoxy-substituted benzene compounds have been reported to possess neuroprotective properties. This may be attributed to their ability to modulate neurotransmitter levels or protect against oxidative stress .

Case Studies

- Anticancer Activity : A study investigated the effects of various nitroalkane derivatives on cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The results indicated that certain derivatives exhibited micromolar activity (around 10 µM) against these cell lines .

- Neuroprotection : Research focused on methoxy-substituted aromatic compounds demonstrated potential neuroprotective effects in models of neurodegeneration. These compounds were shown to reduce apoptosis in neuronal cells exposed to oxidative stress .

Data Table: Biological Activity Overview

| Activity Type | Related Studies | Observed Effects |

|---|---|---|

| Anticancer | Cytotoxicity against multiple cancer types | |

| Neuroprotective | Reduction in neuronal apoptosis | |

| Antioxidant | Modulation of oxidative stress responses |

Safety and Toxicity

While the biological activities are promising, it is crucial to consider safety profiles. Preliminary assessments indicate that similar compounds can exhibit irritant properties and potential toxicity at high concentrations. Therefore, further toxicity studies are necessary to establish safe dosage levels for therapeutic applications .

Q & A

Q. What analytical techniques are recommended for identifying and characterizing Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)- in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is a primary method for identifying nitro-substituted benzene derivatives in biological or environmental samples. For example, GC-MS has been used to detect structurally similar compounds like 1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene by comparing retention indices and mass fragmentation patterns . Complementary techniques like NMR spectroscopy (e.g., H and C) and IR spectroscopy are critical for confirming functional groups, such as methoxy and nitroethyl substituents, as demonstrated in studies on veratrole derivatives .

Q. How can synthetic routes for this compound be optimized in laboratory settings?

Synthesis of nitroethyl-substituted benzene derivatives often involves electrophilic aromatic substitution or nitro-aldol reactions. For example, analogous compounds like 2,5-dimethoxy-4-methylthio-β-nitrostyrene (CAS 61638-06-0) are synthesized via nitroethylation of dimethoxybenzene precursors under controlled acidic conditions . Purification steps (e.g., column chromatography) and reaction monitoring via TLC are essential to isolate the target compound from byproducts.

Q. What are the key physicochemical properties (e.g., solubility, stability) that influence experimental handling?

While direct data on this compound is limited, structurally related nitroaromatics (e.g., methyl eugenol derivatives) exhibit low water solubility and sensitivity to light/oxidizing agents . Storage at 0–6°C in inert atmospheres is recommended. Solubility in organic solvents (e.g., DMSO, ethanol) should be empirically verified for assay compatibility.

Advanced Research Questions

Q. How can computational methods predict the bioactivity of Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)-?

Molecular docking studies using software like Glide (Schrödinger Suite) can model interactions with biological targets. For example, similar dimethoxybenzene derivatives (e.g., 1,2-dimethoxy-4-(1-propenyl)benzene) showed strong binding to α-amylase and glucokinase in antidiabetic research, validated via extra precision (XP) docking modes . Lipophilicity (logP) and binding energy scores (−5.0 kcal/mol or lower) are critical parameters for prioritizing compounds for in vitro testing .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or impurities. Cross-validation using orthogonal methods (e.g., LC-MS for purity assessment, dose-response curves) is essential. For instance, bioactivity claims for methyl eugenol analogs were validated through iterative GC-MS profiling and antimicrobial assays to isolate active components .

Q. How can the compound’s environmental persistence and toxicity be assessed?

Follow frameworks from regulatory assessments of analogous compounds, such as Canada’s Chemicals Management Plan. This includes evaluating biodegradation rates (OECD 301 tests), bioaccumulation potential (logKow), and ecotoxicology assays (e.g., Daphnia magna LC50). Methyl eugenol’s risk assessment highlighted the importance of quantifying environmental half-lives and metabolite toxicity .

Methodological Notes

- Synthesis Optimization : Use nitroethylation protocols with stoichiometric control to minimize side reactions .

- Bioactivity Validation : Pair computational predictions with enzyme inhibition assays (e.g., IC50 determination) and cell-based models .

- Data Reproducibility : Standardize analytical conditions (e.g., GC-MS parameters, collision energy) to ensure cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.